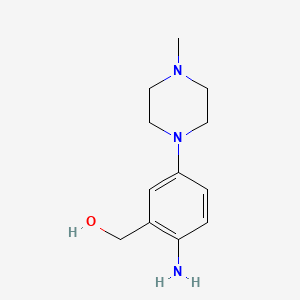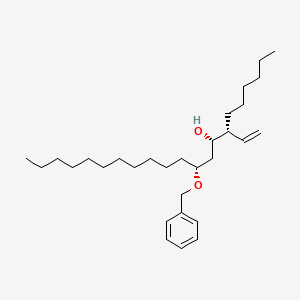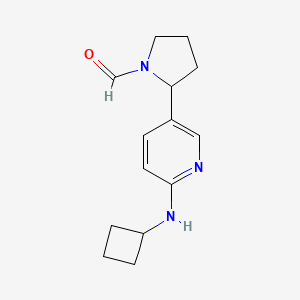
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol: is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol It is characterized by the presence of an amino group, a piperazine ring, and a phenyl group with a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenyl compound under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the amino group can produce secondary or tertiary amines.
- Substitution reactions can introduce various functional groups at the amino or hydroxymethyl positions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The amino and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)acrylamide: This compound shares a similar core structure but has an acrylamide group instead of a hydroxymethyl group.
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)ethanol: Similar to the target compound but with an ethanol group instead of a methanol group.
Uniqueness: The presence of the hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
[2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3 |
Clave InChI |
JQRRAFRBXIITSU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)



![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)







